molecular formula C15H17NO3 B8476623 N-Cyclohexylmethoxyphthalimide

N-Cyclohexylmethoxyphthalimide

Cat. No.: B8476623
M. Wt: 259.30 g/mol
InChI Key: XWWCWCVXXGNINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexylmethoxyphthalimide is a cyclic imide derivative characterized by a phthalimide backbone substituted with a cyclohexylmethoxy group at the nitrogen position. The compound’s structure comprises a bicyclic aromatic core (phthalimide) functionalized with a methoxy-linked cyclohexyl moiety, imparting unique steric and electronic properties. The cyclohexylmethoxy group likely enhances lipophilicity, improving solubility in non-polar solvents, while the phthalimide core retains reactivity typical of cyclic imides, such as participation in nucleophilic substitutions or polymerizations .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(cyclohexylmethoxy)isoindole-1,3-dione

InChI

InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

XWWCWCVXXGNINI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-Cyclohexylmethoxyphthalimide with structurally related phthalimide derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Insights
This compound Cyclohexylmethoxy (N-substituent) 259.0* Bulky, lipophilic substituent; electron-donating methoxy group.
3-Chloro-N-phenyl-phthalimide Chloro (C-3), Phenyl (N-substituent) 257.4* Electron-withdrawing chloro group; aromatic N-substituent enhances rigidity .
N-Cyclohexylthiophthalimide Cyclohexylthio (N-substituent) 262.1* Thioether linkage may confer redox activity or metal coordination potential .
4-Amino-N-methylphthalimide Amino (C-4), Methyl (N-substituent) 176.2 Amino group enables hydrogen bonding and further functionalization .
N-Hydroxyphthalimide Hydroxy (N-substituent) 163.1* Acidic N-hydroxy group facilitates catalytic radical generation .

*Calculated based on molecular formulas.

Reactivity and Functional Differences

  • In contrast, the chloro group in 3-chloro-N-phenyl-phthalimide withdraws electron density, increasing electrophilicity at the aromatic core . N-Hydroxyphthalimide’s acidic hydroxy group (pKa ~6.5) enables hydrogen abstraction, making it effective in oxidation catalysis, whereas the cyclohexylmethoxy substituent lacks comparable acidity .
  • Steric Influence: The bulky cyclohexylmethoxy group in this compound may hinder reactions requiring planar transition states (e.g., Diels-Alder). Conversely, N-methyl and N-phenyl analogs (e.g., 4-Amino-N-methylphthalimide) exhibit lower steric hindrance, favoring nucleophilic additions .
  • Solubility and Stability :

    • Cyclohexyl-derived substituents (methoxy, thio) enhance solubility in hydrocarbons but may reduce crystallinity compared to phenyl or methyl groups.
    • Thioether-containing analogs (e.g., N-Cyclohexylthiophthalimide) are prone to oxidation, forming sulfoxides or sulfones, whereas methoxy groups are oxidatively stable .

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